Product packaging for 1-Methyl-5,6-diphenylpyrazin-2(1H)-one(Cat. No.:CAS No. 62251-28-9)

1-Methyl-5,6-diphenylpyrazin-2(1H)-one

Cat. No.: B095337
CAS No.: 62251-28-9
M. Wt: 262.3 g/mol
InChI Key: IWVPWPYTOHQPMH-UHFFFAOYSA-N
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Description

1-Methyl-5,6-diphenylpyrazin-2(1H)-one (CAS 62251-28-9) is a nitrogen-containing heterocyclic compound with a molecular formula of C17H14N2O and a molecular weight of 262.31 g/mol . It belongs to the class of 2(1H)-pyrazinones, which are recognized as privileged scaffolds in medicinal chemistry and are found in several alkaloids with diverse biological activities, including antitumor and antiviral properties . This compound features a methyl group at the N1 position and phenyl rings at the 5 and 6 positions of the pyrazinone core, a structure that contributes to its potential in materials science and synthetic chemistry research . The synthetic approaches for related diphenylpyrazinone structures often involve condensation reactions, such as those between α-aminoamides and α-diketones . Research into similar compounds has shown that the 2(1H)-pyrazinone core can be efficiently synthesized through novel methodologies, including the ring transformation of mesoionic 1,3-oxazolium-5-olates, which provides access to densely functionalized derivatives of biological interest . The crystallographic data for a closely related compound, 1-Methyl-5,6-diphenylpyrazine-2(1H)-thione, indicates that such molecules can form stable crystalline structures with specific packing arrangements, which may be of value in solid-state chemistry and crystallography studies . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any household or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O B095337 1-Methyl-5,6-diphenylpyrazin-2(1H)-one CAS No. 62251-28-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62251-28-9

Molecular Formula

C17H14N2O

Molecular Weight

262.3 g/mol

IUPAC Name

1-methyl-5,6-diphenylpyrazin-2-one

InChI

InChI=1S/C17H14N2O/c1-19-15(20)12-18-16(13-8-4-2-5-9-13)17(19)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

IWVPWPYTOHQPMH-UHFFFAOYSA-N

SMILES

CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 5,6 Diphenylpyrazin 2 1h One and Its Derivatives

Strategies for 2(1H)-Pyrazinone Core Construction

The construction of the 2(1H)-pyrazinone ring is a key step in the synthesis of 1-methyl-5,6-diphenylpyrazin-2(1H)-one and its derivatives. Various methods have been established, each with its own advantages and substrate scope.

Synthesis from Acyclic Precursors

Building the pyrazinone ring from linear, non-cyclic starting materials is a fundamental and widely employed approach. rsc.org This strategy allows for significant flexibility in introducing substituents onto the pyrazinone core by choosing appropriately derivatized acyclic precursors.

A prominent and historically significant method for synthesizing 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.org This reaction, first described by R. G. Jones in 1949, forms the pyrazinone ring by establishing bonds between N-1 and C-6, and N-4 and C-5. rsc.org

The original procedure involved the use of free α-amino acid amides in the presence of a base such as sodium or potassium hydroxide. nih.govrsc.org A subsequent improvement by Karmas and Spoerri demonstrated that the hydrohalide salts of α-amino acid amides, which are often easier to prepare and handle, can also be used effectively. nih.govrsc.org The reaction of benzil (B1666583) (a 1,2-dicarbonyl compound) with an appropriate α-amino acid amide would be a direct route to the 5,6-diphenylpyrazin-2(1H)-one core. Subsequent N-alkylation with a methylating agent like methyl iodide would then yield the target compound, this compound.

The condensation can sometimes lead to a mixture of regioisomers when an unsymmetrical 1,2-dicarbonyl compound is used. nih.gov However, in the case of synthesizing the precursor for this compound, the symmetrical dicarbonyl benzil would be used, thus avoiding issues of regioselectivity.

Table 1: Examples of 2(1H)-Pyrazinones Synthesized via Condensation of α-Amino Acid Amides and 1,2-Dicarbonyl Compounds
α-Amino Acid Amide1,2-Dicarbonyl CompoundResulting 2(1H)-PyrazinoneReference
Glycine amideMethylglyoxal5-Methyl-2(1H)-pyrazinone nih.gov
Alanine amideGlyceraldehyde3,5- and 3,6-disubstituted pyrazinone isomers nih.govrsc.org
LeucinamideKetoimineDeoxyaspergillic acid semanticscholar.org

An alternative strategy for constructing the 2(1H)-pyrazinone skeleton involves the reaction of 2-chloro ketone oximes with α-amino acid esters. nih.govresearchgate.net This method forms the N-1 to C-2 and N-4 to C-5 bonds of the pyrazinone ring. nih.govsemanticscholar.org The synthesis of deoxyaspergillic acid has been successfully achieved using this approach. nih.govrsc.org The process typically involves the initial formation of an N-(2-oximinoalkyl)-amino acid ester intermediate. semanticscholar.org This is followed by a series of transformations including saponification of the ester, conversion of the oxime to a ketone, re-esterification, and finally, treatment with ammonia (B1221849) followed by oxidation to yield the pyrazinone ring. semanticscholar.org

A more recent and innovative approach to 2(1H)-pyrazinones involves the ring transformation of mesoionic 1,3-oxazolium-5-olates, also known as münchnones. researchgate.net This method provides a pathway to densely functionalized pyrazinones. researchgate.net The reaction of mesoionic 1,3-oxazolium-5-olates with carbanions derived from activated methylene (B1212753) isocyanides, such as p-toluenesulfonylmethyl isocyanide (TosMIC), leads to the formation of the 2(1H)-pyrazinone ring in moderate to high yields. researchgate.netdoi.org Oxygen-18 labeling experiments have shown that the carbonyl oxygen at the C-2 position of the resulting pyrazinone originates from molecular oxygen. researchgate.net This synthetic route has been highlighted as an efficient method for preparing 2(1H)-pyrazinones, including derivatives like this compound.

Synthesis from Diketopiperazines

2(1H)-Pyrazinones can also be synthesized from readily available precursors, diketopiperazines (2,5-piperazinediones). nih.govresearchgate.net Diketopiperazines are cyclic dipeptides that can be easily prepared from the dehydration of amino acids. nih.govsemanticscholar.org This method, first developed in 1947, typically involves a two-step process. nih.govrsc.org Initially, the diketopiperazine is treated with a reagent like phosphoryl chloride to generate a mixture of mono- and di-chloropyrazines. nih.govrsc.org The resulting 2-chloropyrazine (B57796) is then converted to the corresponding 2(1H)-pyrazinone by treatment with an alkali or with sodium ethoxide followed by acid hydrolysis. nih.govrsc.org Both symmetrical and unsymmetrical diketopiperazines have been used as starting materials, leading to a variety of substituted 2(1H)-pyrazinones. nih.gov

Table 2: Synthesis of 2(1H)-Pyrazinones from Diketopiperazines
DiketopiperazineResulting 2(1H)-PyrazinoneReference
dl-Alanine anhydride3,6-Dimethyl-2(1H)-pyrazinone nih.govrsc.org
dl-Isoleucine anhydride3,6-(di-sec-butyl)-2(1H)-pyrazinone nih.govrsc.org
dl-Leucyl-isoleucyl anhydride3-(sec-butyl)-6-isobutyl-2(1H)-pyrazinone nih.gov

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where multiple starting materials react in a single synthetic operation to form a complex product, offer an efficient and convergent approach to the synthesis of 2(1H)-pyrazinones. nih.govacs.org The Ugi four-component reaction, in particular, has been successfully adapted for the rapid assembly of diverse pyrazin-2(1H)-one frameworks. nih.govresearchgate.net

This strategy involves the condensation of an isocyanide, an aldehyde, a masked amino aldehyde, and a carboxylic acid (which can be an N-protected amino acid). researchgate.net The resulting Ugi adduct contains all the necessary atoms to form the pyrazinone ring. A subsequent acid-mediated deprotection and cyclization sequence leads to the desired 2(1H)-pyrazinone. researchgate.net This approach is noted for its high bond-forming efficiency and allows for significant structural diversity in the final products. nih.govacs.org Another multicomponent strategy, known as the PADAM (Passerini multicomponent reaction, amine deprotection, and acyl migration) strategy, has also been employed to synthesize the dipeptidyl carboxamide precursors for 2(1H)-pyrazinones. nih.govrsc.org

Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
5,6-diphenylpyrazin-2(1H)-one
Benzil
Methyl iodide
5-Methyl-2(1H)-pyrazinone
Deoxyaspergillic acid
p-toluenesulfonylmethyl isocyanide (TosMIC)
2,5-piperazinediones (Diketopiperazines)
Phosphoryl chloride
2-chloropyrazine
Sodium ethoxide
3,6-Dimethyl-2(1H)-pyrazinone
3,6-(di-sec-butyl)-2(1H)-pyrazinone
3-(sec-butyl)-6-isobutyl-2(1H)-pyrazinone

Targeted Synthesis of this compound and Analogues

The direct synthesis of this compound is most commonly achieved through the N-alkylation of its precursor, 5,6-diphenylpyrazin-2(1H)-one. This method provides a straightforward and efficient route to the target molecule. The reaction typically involves the use of a methylating agent, such as methyl iodide (MeI), in the presence of a strong base.

A representative procedure involves suspending a base like sodium hydride (NaH) in a dry aprotic solvent, such as dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen). A solution of 5,6-diphenylpyrazin-2(1H)-one is added, followed by the dropwise addition of methyl iodide. The reaction proceeds to completion at room temperature, after which it is quenched to neutralize the excess base. This alkylation strategy is a fundamental and widely applied method for preparing N-substituted pyrazinones.

The synthesis of pyrazinone analogues often involves condensation reactions. For instance, 1-hydroxypyrazin-2(1H)-ones can be synthesized through the reaction of α-amino acids with α-dicarbonyl compounds like 2,3-butanedione (B143835) in a mixed solvent system under basic conditions. The versatility of these condensation and alkylation reactions allows for the generation of a diverse library of pyrazinone derivatives with various substituents.

Method Precursor Reagents Conditions Product
N-Alkylation5,6-diphenylpyrazin-2(1H)-one1. Sodium Hydride (NaH) 2. Methyl Iodide (MeI)Dry DMF, 0°C to room temp., 12hThis compound
CondensationAmino acids (e.g., glycine)2,3-butanedione, NaOHMethanol (B129727)/Water1-Hydroxypyrazin-2(1H)-one analogues

Advanced Synthetic Approaches to Pyrazinone Fused Systems (e.g., Pyrrolopyrazinones)

Pyrrolopyrazinones, which feature a pyrrole (B145914) ring fused to a pyrazinone core, are prevalent in numerous bioactive natural products. researchgate.netmdpi.com Their synthesis has been extensively explored, with strategies generally categorized by the order of ring construction. These advanced methods provide access to complex polycyclic structures that are otherwise difficult to obtain. researchgate.netmdpi.com

In a "pyrazinone-first" approach, a pre-existing pyrazinone ring is used as the foundation upon which a pyrrole ring is constructed. mdpi.com This strategy is less common than the "pyrrole-first" alternative but offers significant advantages for creating specific substitution patterns. researchgate.netmdpi.com The method typically involves the reaction of a pyrazinone derivative, which acts as a bisnucleophile, with a biselectrophilic partner to facilitate the annulation of the pyrrole ring. mdpi.com

One effective two-step synthesis starts with the Vilsmeier-Haack chloroformylation of ketones to generate biselectrophilic 2-chloroacrolein (B1216256) intermediates. mdpi.comencyclopedia.pub These intermediates are then condensed with a pyrazinone in the presence of a base like N-methylmorpholine (NMM) at elevated temperatures to yield the desired polysubstituted pyrrolopyrazinones. mdpi.comencyclopedia.pub Another example involves reacting a pyrazinone with diethyl ethoxymethylene malonate, followed by cyclization induced by a strong base such as lithium bis(trimethylsilyl)amide (LHMDS), to form hydroxy-substituted pyrrolopyrazinones. encyclopedia.pub

Pyrazinone Precursor Biselectrophile Key Reagents/Conditions Fused Product Reference
Pyrazinone (general)2-ChloroacroleinN-methylmorpholine (NMM), DMF, 115°CPolysubstituted Pyrrolopyrazinone mdpi.comencyclopedia.pub
Pyrazinone 101Diethyl ethoxymethylene malonate1. Toluene, 100°C 2. LHMDS, THF, 80°CHydroxy-substituted Pyrrolopyrazinone encyclopedia.pub

Intramolecular cyclization reactions of suitably functionalized precursors are a powerful tool for constructing fused heterocyclic systems. beilstein-journals.orgd-nb.infometu.edu.tr In the context of pyrrolopyrazinones, the cyclization of N-alkyne-substituted pyrrole esters has been demonstrated as an efficient route. beilstein-journals.orgd-nb.infobeilstein-journals.org

Nucleophilic Cyclization: The reaction of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) monohydrate serves as a key example of nucleophilic cyclization. beilstein-journals.orgmetu.edu.tr This reaction proceeds via nucleophilic attack of the hydrazine on the alkyne functionality. The outcome of the cyclization, yielding either 6-exo-dig or 6-endo-dig products (pyrrolopyrazinones or pyrrolotriazinones), is dependent on the electronic nature of the substituents on the alkyne. beilstein-journals.orgd-nb.info For instance, treating Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate with hydrazine monohydrate in methanol at reflux yields the corresponding pyrrolopyrazinone as the major product. beilstein-journals.org

Electrophilic Cyclization: In contrast, electrophilic cyclization can be achieved by treating the same N-alkyne-substituted pyrrole esters with an electrophile like iodine. beilstein-journals.orgmetu.edu.tr This reaction consistently results in the formation of a 6-endo-dig cyclization product, regardless of the alkyne's substitution pattern. beilstein-journals.orgd-nb.info The process yields an iodine-substituted pyrrolooxazinone, demonstrating a different cyclization pathway controlled by the electrophilic nature of the reagent. metu.edu.tr

Bioinspired synthesis seeks to mimic nature's strategies for constructing complex molecules. The total synthesis of certain natural products, such as the marine alkaloid agelastatin A, provides an excellent example of a bioinspired approach to pyrrolopyrazinone systems. mdpi.com The biosynthesis of related compounds is thought to involve the protonation of a precursor by an enzyme. mdpi.com

This was mimicked in a laboratory synthesis where a cascade reaction is initiated from a hemiaminal precursor. mdpi.com Treatment with an acid, such as trifluoroacetic acid (TFA), converts the hemiaminal into a reactive iminium salt. mdpi.com This intermediate then undergoes a diastereoselective intramolecular cyclization to form the core dihydropyrrolopyrazinone scaffold of agelastatin A. mdpi.comencyclopedia.pub This biomimetic cascade highlights how principles from nature can be harnessed to achieve efficient and elegant syntheses of complex heterocyclic architectures. mdpi.com

Advanced Spectroscopic Characterization Techniques Applied to 1 Methyl 5,6 Diphenylpyrazin 2 1h One

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. Studies on 1-Methyl-5,6-diphenylpyrazin-2(1H)-one have revealed the existence of at least two crystalline polymorphs, each with distinct photochemical reactivity. researchgate.netresearchgate.net

One polymorph is light-stable, while the other is light-sensitive and undergoes a [4 + 4] cyclodimerization in the solid state upon irradiation. researchgate.netresearchgate.net The crystal structures of both modifications have been described, highlighting the crucial role of molecular packing in the unit cell in dictating the reactivity of the compound. researchgate.net

The light-sensitive modification crystallizes in the monoclinic space group P2(1), with two crystallographically independent molecules in the asymmetric unit. researchgate.netresearchgate.net These molecules are arranged in stacks parallel to the b-axis, with the two independent molecules alternating along the stack. researchgate.netresearchgate.net This specific arrangement facilitates the observed photodimerization. In contrast, the thione analog, 1-methyl-5,6-diphenylpyrazine-2(1H)-thione, packs in a triclinic unit cell and is light-stable, with intermolecular distances between potential reactive centers ranging from 4.08 Å to 5.64 Å. researchgate.net

The analysis of a single crystal of the pyrazinone before and after irradiation with a laser at a wavelength of 488 nm to 19% conversion provided further evidence for the photodimerization process, indicating that only one of the two pairs of molecules undergoes the reaction. researchgate.netresearchgate.net

Table 1: Crystallographic Data for this compound Polymorphs

Crystal SystemSpace GroupKey Feature
MonoclinicP2(1)Light-sensitive, undergoes photodimerization
Triclinic-Light-stable

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying each component in a mixture. It has been instrumental in the study of this compound, primarily for assessing its purity and for analyzing the products of its photochemical reactions.

Following synthesis and purification by column chromatography, the purity of this compound is often assessed by HPLC, with reported purities exceeding 95%.

Furthermore, HPLC has been crucial in the investigation of the solid-state photodimerization of the light-sensitive polymorph. After irradiation of a large crystal, the resulting product mixture was separated by HPLC. researchgate.netresearchgate.net This separation allowed for the estimation of the optical purity of the (+)-enantiomer of the dimer, which was found to be greater than 90%. researchgate.netresearchgate.net This indicates a high degree of stereoselectivity in the solid-state reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR have been used to confirm the structure of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the different types of carbon environments in the molecule.

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

NucleusChemical Shift (δ) ppmMultiplicity / Coupling Constant (J)Assignment
¹H8.91sPyrazine (B50134) ring proton
8.59d, J = 3.2 HzPyrazine ring proton
8.35sPyrazine ring proton
7.45–7.36mPhenyl ring protons
5.21sN-CH₃ protons
¹³C155.3-C=O
149.4-Aromatic C
148.9-Aromatic C
146.0-Aromatic C
134.5-Aromatic C
128.5-Aromatic C
128.0-Aromatic C
125.6-Aromatic C
122.7-Aromatic C
122.3-Aromatic C
52.2-N-CH₃

Note: The specific assignment of individual phenyl carbon signals can be complex without further 2D NMR experiments.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

While detailed fragmentation studies for this compound are not extensively reported in the available literature, high-resolution mass spectrometry (HRMS) has been used to confirm its elemental composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. For this compound, characteristic peaks for the carbonyl group (C=O) and aromatic C-H and C=C bonds are expected. A related pyrazole (B372694) derivative showed a characteristic ester carbonyl peak at 1728 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) and Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic and Optical Properties

Computational Chemistry and Theoretical Studies on 1 Methyl 5,6 Diphenylpyrazin 2 1h One

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like 1-Methyl-5,6-diphenylpyrazin-2(1H)-one. asrjetsjournal.org DFT methods are favored for their balance of computational cost and accuracy, providing reliable predictions of molecular properties.

Geometric Optimization and Conformational Analysis

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. Different basis sets, such as the popular 6-311G(d,p), are employed in these calculations to ensure accuracy. asrjetsjournal.org

Conformational analysis is particularly important due to the rotational freedom of the two phenyl groups attached to the pyrazinone core. These rotations give rise to different conformers with varying energies. DFT calculations can map the potential energy surface associated with these rotations to identify the global minimum energy structure and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity. The stability of different conformers is assessed by comparing their relative energies, with the lowest energy conformer being the most stable.

Table 1: Representative Optimized Geometrical Parameters for a Pyrazinone Derivative Core (Calculated via DFT)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23--
N-C1.38--
C-C (ring)1.45--
N-C=O-120.5-
C-N-C-118.9-
Phenyl Ring Twist--45.2

Note: This table presents typical values for a related heterocyclic core structure as found in computational studies. Actual values for this compound would require specific calculations.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

Understanding the electronic structure of this compound is key to predicting its chemical reactivity and spectroscopic properties. DFT calculations provide detailed information about the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. irjweb.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The distribution of the HOMO and LUMO across the molecule can identify the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich pyrazinone ring and phenyl groups, while the LUMO may be distributed over the carbonyl group and the aromatic system.

Table 2: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

ParameterFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added
Chemical Hardness (η)η ≈ (I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)S = 1 / ηReciprocal of hardness, indicates reactivity
Electronegativity (χ)χ ≈ (I + A) / 2Power of an atom to attract electrons
Electrophilicity Index (ω)ω = μ2 / 2η (where μ is chemical potential)Measure of electrophilic character

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photochemistry

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. mdpi.com This is particularly relevant for understanding the photochemistry of compounds like this compound, especially its behavior upon absorption of light. mdpi.com TD-DFT calculations can predict the electronic absorption spectra, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov

By analyzing the transitions between molecular orbitals, TD-DFT can characterize the nature of the excited states (e.g., n→π* or π→π* transitions). This information is vital for elucidating photochemical reaction mechanisms, such as photodimerization or photoisomerization, which are known to occur in some pyrazinone derivatives. researchgate.net The calculations can help to map out the potential energy surfaces of the excited states, identifying reaction pathways and potential energy barriers. mdpi.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. researchgate.net For this compound, molecular docking simulations can be employed to explore its potential as a biologically active agent by predicting its binding affinity and mode of interaction with various biological targets. mdpi.com

The process involves placing the 3D structure of this compound into the binding site of a target receptor and using a scoring function to estimate the binding energy. d-nb.info The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com These simulations are instrumental in rational drug design, helping to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular Dynamics Simulations to Elucidate Conformational Stability

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com For this compound, MD simulations can provide insights into its conformational stability and dynamics in different environments, such as in solution. By simulating the motion of the atoms over time, MD can explore the accessible conformations of the molecule and the transitions between them.

When combined with molecular docking results, MD simulations can be used to assess the stability of the predicted ligand-receptor complex. mdpi.com These simulations can reveal how the protein and ligand adapt to each other upon binding and can provide a more accurate estimation of the binding free energy. The root-mean-square deviation (RMSD) of the ligand's position within the binding site over the course of the simulation is often used to assess the stability of the binding pose.

Quantum Chemical Calculations of Reactivity and Proposed Reaction Mechanisms

Quantum chemical calculations, particularly DFT, are invaluable for studying the reactivity of this compound and for proposing detailed reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, a complete energy profile for a given reaction can be constructed.

For instance, these calculations can be used to investigate the mechanism of electrophilic or nucleophilic substitution on the pyrazinone ring. The calculated activation energies can predict the feasibility of different reaction pathways. Furthermore, conceptual DFT descriptors, such as Fukui functions, can be used to predict the most reactive sites within the molecule for various types of chemical attack. nih.gov This detailed mechanistic understanding is crucial for optimizing existing synthetic routes and for designing new chemical transformations.

Mechanistic Investigations of Biological Activity Associated with 1 Methyl 5,6 Diphenylpyrazin 2 1h One Scaffolds

Molecular Targets and Cellular Signaling Pathways

The biological effects of pyrazinone scaffolds are dictated by their interactions with specific biomolecular targets, including enzymes and cell surface receptors. These interactions can trigger or block cellular signaling cascades, leading to a physiological response.

Enzyme inhibition is a primary mechanism through which pyrazinone derivatives exert their pharmacological effects. By blocking the active site of an enzyme, these compounds can halt metabolic pathways or signaling cascades implicated in disease.

Protein Kinases: Protein kinases are critical enzymes that regulate a majority of cellular processes, including proliferation, apoptosis, and immune responses. nih.govwikipedia.org Their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets. nih.govwikipedia.org The 2(1H)-pyrazinone heterocycle has been identified as a viable scaffold for developing potent, ATP-competitive protein kinase inhibitors. researchgate.net Researchers have successfully developed novel series of 3-amino-2(1H)-pyrazinones that act as potent and selective inhibitors of p38α MAP kinase, an enzyme involved in inflammatory diseases like COPD. nih.gov By optimizing an aminoalkyl substituent at the C3 position of the pyrazinone core, a 20,000-fold increase in potency was achieved. nih.gov Fused pyrazinone systems, such as pyrazino[2,3-b] pyrazines, have also been investigated as inhibitors of the mTOR/PI3K/Akt pathway, which is frequently hyperactivated in cancer. medjrf.com

Table 1: Activity of 3-Amino-2(1H)-pyrazinone as a p38α MAP Kinase Inhibitor
CompoundTargetPotency ImprovementTherapeutic Application
3-Amino-2(1H)-pyrazinone Derivative (Compound 25)p38α MAP Kinase20,000-foldInflammation (e.g., COPD)

Data sourced from research on selective p38α MAP kinase inhibitors. nih.gov

Reverse Transcriptase and Thrombin: Reverse transcriptase is a vital enzyme for retroviruses like HIV, while thrombin is a key protease in the blood coagulation cascade. webmd.com Direct thrombin inhibitors (DTIs) are an established class of anticoagulants used to treat thromboembolic disorders. webmd.commlo-online.com While extensive research exists on inhibitors for these targets, including clinically approved drugs like dabigatran (B194492) for thrombin, specific inhibitory activity by compounds based on the 1-methyl-5,6-diphenylpyrazin-2(1H)-one scaffold is not extensively documented in the current scientific literature. wikipedia.orgnih.gov

Tyrosinase: Tyrosinase is the rate-limiting, copper-containing enzyme in melanin (B1238610) biosynthesis, the process responsible for pigmentation in skin and hair. nih.govresearchgate.net Its inhibition is a key strategy for developing depigmentation agents used in cosmetics and for treating hyperpigmentation disorders. mdpi.comnih.gov Various natural and synthetic compounds, including numerous heterocyclic structures, have been identified as tyrosinase inhibitors, often acting by chelating the copper ions in the enzyme's active site. mdpi.commdpi.com However, specific studies detailing the tyrosinase inhibitory activity of the this compound scaffold are not prominent in the reviewed literature.

Pyrazinone derivatives can also function by binding to cell surface receptors, either activating them (agonism) or blocking them (antagonism) to modulate cellular responses.

Prostacyclin Receptor: The prostacyclin (PGI2) receptor, or IP receptor, is a G-protein coupled receptor that mediates vasodilation and inhibits platelet aggregation. Agonists of this receptor are valuable for treating vascular disorders such as pulmonary arterial hypertension. A significant finding in this area involves a derivative of the 5,6-diphenylpyrazine scaffold, 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304). This compound is a prodrug that is converted in vivo to its active form, MRE-269. MRE-269 is a potent and highly selective agonist for the human IP receptor, demonstrating the utility of the diphenylpyrazine core in targeting this receptor class.

Table 2: Receptor Selectivity of MRE-269 (Active form of NS-304)
Receptor TargetInhibition Constant (Ki)
Prostacyclin (IP) Receptor20 nM
Other Prostanoid Receptors>2600 nM

Data highlights the high selectivity of the diphenylpyrazine derivative MRE-269 for the prostacyclin receptor.

Corticotropin-Releasing Factor-1 (CRF-1) Receptor: The CRF-1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and mediates endocrine, behavioral, and autonomic responses to stress. nih.gov Antagonists of this receptor have been investigated for the treatment of anxiety, depression, and other stress-related disorders. wikipedia.orgmdpi.com Research into heteroatom-linked pyrazine (B50134) chemotypes has led to the identification of potent CRF-1 receptor antagonists. nih.gov Specifically, a series of indanylpyrazines, which are structurally related to the diphenylpyrazinone scaffold, were found to be low nanomolar antagonists of the CRF-1 receptor, with the most potent derivative exhibiting a K(i) value of 11 nM. nih.gov This demonstrates that the pyrazine core is a suitable template for designing ligands that can effectively block CRF-1 signaling.

Intracellular Mechanisms of Action (e.g., DNA Damage Response, Cell-Wall Damage, Tubulin Polymerization Disruption)

Beyond direct interaction with enzymes and receptors, pyrazinone derivatives may elicit biological effects by interfering with fundamental intracellular processes.

DNA Damage Response: Some cytotoxic agents function by causing damage to cellular DNA, which can trigger a DNA damage response (DDR) leading to cell cycle arrest and apoptosis. oncotarget.com Certain nitrogen-containing heterocyclic compounds are known to induce DNA damage. For example, the anticancer agent tirapazamine (B611382) (a benzotriazine dioxide) generates hydroxyl radicals under hypoxic conditions that cause DNA strand breaks. nih.gov Other complex heterocycles, like anthrapyridazones, have been shown to induce double-stranded DNA breaks and activate the DDR, preferentially targeting cells in the S and G2 phases of the cell cycle. oncotarget.com While these examples show the potential for heterocycles to act via this mechanism, direct evidence linking the this compound scaffold to the induction of a DNA damage response is not well-established in the literature.

Cell-Wall Damage: The integrity of the cell wall is crucial for the survival of bacteria and fungi. Compounds that disrupt cell wall synthesis or structure are effective antimicrobial agents. While some fused pyrazinone derivatives, such as pyrazino[1,2-a]indoles, have been reported to possess antibacterial and antifungal properties, the specific intracellular mechanisms, such as direct cell-wall damage, have not been fully elucidated for this class of compounds. mdpi.com

Tubulin Polymerization Disruption: Microtubules are dynamic cytoskeletal polymers made of α- and β-tubulin heterodimers, and they play a critical role in cell division, motility, and shape. mdpi.com Disruption of tubulin polymerization is a clinically validated anticancer mechanism. While the pyrazinone scaffold itself has not been extensively reported as a tubulin inhibitor, structurally related nitrogen-containing heterocycles, such as pyrazolines and pyrazoles, have been developed as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. nih.govnih.govbioworld.com For instance, a series of pyrazoline derivatives were shown to inhibit tubulin polymerization at levels comparable to colchicine. nih.gov This suggests that heterocyclic scaffolds can be effective templates for designing agents that interfere with microtubule dynamics.

Broad Spectrum Biological Activities of Pyrazinone Derivatives

The pyrazinone scaffold is a recurring motif in a variety of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.gov This structural core is associated with functions ranging from intercellular signaling to potent pharmacological effects, underscoring its versatility in molecular recognition.

Pyrazinone derivatives are known to function as important signaling molecules in microbes, controlling processes such as biofilm formation in Vibrio cholerae and regulating virulence in Staphylococcus aureus. nih.gov In medicinal chemistry, compounds incorporating the pyrazinone ring system have been explored for numerous therapeutic applications. Fused systems like pyrazino[1,2-a]indol-1-ones have demonstrated significant anti-cancer properties, with some derivatives showing cytotoxicity at nanomolar concentrations. mdpi.com Beyond oncology, this class of compounds has also been investigated for neuropsychiatric effects, acting as antagonists for serotonin (B10506) (5-HT1A, 5-HT2) and dopamine (B1211576) (D2) receptors. mdpi.com Furthermore, various pyrazinone and pyrazine derivatives have been reported to possess anti-infectious (antibacterial and antifungal) and anti-inflammatory properties. mdpi.comresearchgate.net This broad spectrum of activity highlights the pyrazinone scaffold as a valuable and adaptable foundation for the development of novel therapeutic agents.

Table of Mentioned Compounds

Compound NameChemical Class
This compoundPyrazinone
2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304)Diphenylpyrazine derivative
[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]acetic acid (MRE-269)Diphenylpyrazine derivative
TirapazamineBenzotriazine dioxide
ColchicineAlkaloid
DabigatranDirect Thrombin Inhibitor

Derivatization Strategies for Enhancing Chemical Functionality

Targeted Functionalization of the Pyrazinone Core

The pyrazinone core of 1-methyl-5,6-diphenylpyrazin-2(1H)-one offers several sites for targeted functionalization, allowing for the fine-tuning of its electronic and steric properties. Key reactive positions include the C-3 position of the pyrazinone ring and the carbonyl group.

One notable transformation of the carbonyl group is its conversion to a thione. The reaction of this compound with Lawesson's reagent replaces the carbonyl oxygen with sulfur, yielding 1-methyl-5,6-diphenylpyrazin-2(1H)-thione. researchgate.net This modification significantly alters the electronic properties and reactivity of the molecule. For instance, the thione derivative exhibits enhanced stability towards light-induced dimerization compared to its carbonyl counterpart. researchgate.net

Another documented reaction involving the pyrazinone core is a photochemical [4+4] cycloaddition. Under solid-state irradiation, this compound can undergo dimerization to form a cyclobutane (B1203170) ring between two molecules. researchgate.net This reactivity highlights the potential for creating larger, more complex architectures from the monomeric unit. It is noteworthy that this photodimerization is sensitive to the crystalline packing of the molecule. researchgate.net

While specific examples of electrophilic substitution reactions such as halogenation or nitration directly on the C-3 position of this compound are not extensively documented in the reviewed literature, the general reactivity of similar heterocyclic systems suggests that such modifications could be achievable under appropriate conditions. These reactions would provide valuable intermediates for further derivatization, for instance, through cross-coupling reactions.

Incorporation into Hybrid Molecular Architectures

The integration of the this compound scaffold into larger, hybrid molecular architectures is a promising strategy for developing compounds with novel functions. This approach combines the properties of the pyrazinone core with those of other molecular entities, such as other heterocyclic systems, peptides, or steroids, to create synergistic effects.

While direct examples of hybrid molecules featuring this compound are not prevalent in the available literature, the synthesis of hybrid compounds containing similar heterocyclic cores, such as pyrazole (B372694) and phthalazinone, provides a blueprint for potential synthetic strategies. nih.gov For instance, a multi-component reaction could be envisioned where a functionalized derivative of this compound acts as a building block.

One potential approach involves the introduction of a reactive handle, such as a carboxylic acid or an amine, onto one of the phenyl rings of this compound. This functionalized pyrazinone could then be coupled to other molecules of interest using standard peptide coupling protocols or other established conjugation methods. This would allow for the systematic exploration of the chemical space around the pyrazinone core and the generation of diverse hybrid structures with tailored properties.

"Click Chemistry" for Scaffold Decoration

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for the decoration of molecular scaffolds. nih.govresearchgate.netnih.govtaylorfrancis.comnih.govresearchgate.net This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for generating libraries of derivatives from a common precursor.

To apply click chemistry to the this compound scaffold, it is first necessary to introduce either an azide (B81097) or a terminal alkyne functionality onto the molecule. This could be achieved by modifying one of the phenyl rings. For example, a nitrophenyl derivative of the pyrazinone could be synthesized and subsequently reduced to an aminophenyl derivative. The amino group could then be converted to an azide via a diazotization reaction followed by treatment with sodium azide. Alternatively, an alkyne handle could be introduced via a Sonogashira coupling reaction on a halogenated precursor.

Once the azide- or alkyne-functionalized this compound is in hand, it can be reacted with a variety of complementary alkynes or azides, respectively, to generate a library of triazole-containing derivatives. This strategy allows for the rapid and efficient introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships. The resulting triazole ring is not merely a linker but can also participate in biological interactions, potentially enhancing the affinity and selectivity of the parent molecule.

Analytical Derivatization for Enhanced Characterization and Chiral Resolution

Analytical derivatization plays a crucial role in the characterization of this compound and its derivatives, particularly for enhancing their detectability in chromatographic methods and for resolving enantiomers.

A notable application of analytical derivatization is in the chiral resolution of the photodimer of this compound. The enantiomers of this [4+4] cycloadduct have been successfully separated using high-performance liquid chromatography (HPLC) on a chiral stationary phase. researchgate.net This separation is essential for studying the stereochemistry of the photodimerization reaction and for evaluating the biological activity of the individual enantiomers.

For the analysis of this compound itself by techniques such as gas chromatography (GC), derivatization may be necessary to improve its volatility and thermal stability. Common derivatization strategies for nitrogen-containing heterocycles include silylation or acylation, which can reduce the polarity of the molecule and improve its chromatographic behavior.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes and Catalytic Systems

The current primary synthesis of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one involves the alkylation of 5,6-diphenylpyrazin-2(1H)-one with methyl iodide in the presence of a strong base like sodium hydride. While effective, this method presents opportunities for improvement in terms of efficiency, safety, and environmental impact. Future research should focus on the development of innovative synthetic methodologies.

Green chemistry principles could be applied to devise more sustainable synthetic pathways. This could involve exploring solvent-free reaction conditions or the use of greener, less hazardous solvents. Furthermore, the development of catalytic systems for the N-methylation of the pyrazinone core is a highly attractive area. The use of transition-metal catalysts, for instance, could offer milder reaction conditions and higher yields. Photocatalysis and electrocatalysis are other modern synthetic tools that could be investigated for the synthesis of this compound and its derivatives, potentially leading to novel reaction pathways with unique selectivity.

ParameterCurrent MethodFuture Direction
Reagents Methyl iodide, Sodium hydrideDimethyl carbonate (green methylating agent), Catalytic amounts of a novel catalyst
Solvent Dry DMFSolvent-free, or green solvents (e.g., ionic liquids, deep eutectic solvents)
Conditions 0°C to room temperatureLower temperatures, ambient conditions
Efficiency Moderate yield (around 35%)Higher yields, improved atom economy
Safety Use of highly flammable and reactive NaHMilder and safer reagents and catalysts

Application of Advanced Computational Modeling for Predictive Research and Rational Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research. For this compound, advanced computational modeling is a largely unexplored but highly promising field.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties of the molecule. This would provide a deeper understanding of its reactivity and photochemical behavior. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be conducted on a library of virtual derivatives of this compound to predict their biological activities. This would enable the rational design of new analogs with enhanced potency and selectivity for specific biological targets.

Molecular docking simulations are another powerful tool that can be used to predict the binding affinity and interaction modes of this compound and its derivatives with various biological targets, such as enzymes and receptors. This information would be invaluable for guiding the design of new therapeutic agents. Preliminary studies have suggested potential antitumor activity for this compound, and computational modeling could help identify the specific cellular targets and mechanisms of action.

Computational MethodApplication for this compound
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity, and spectroscopic properties.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activities of novel analogs for targeted synthesis.
Molecular Docking Identification of potential biological targets and prediction of binding modes.
Molecular Dynamics (MD) Simulations Investigation of the dynamic behavior and stability of the molecule in biological systems.

In-depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new synthetic applications. While the basic mechanism of its synthesis is understood, the mechanisms of other potential reactions remain to be explored in detail.

One particularly interesting area is the compound's photochemical reactivity. It has been observed that this compound can undergo photochemical [4+4] cyclodimerization in the solid state. researchgate.net A detailed mechanistic investigation of this reaction, potentially using time-resolved spectroscopy and computational modeling, could provide valuable insights into solid-state reactivity and guide the design of novel photoresponsive materials.

Furthermore, the mechanisms of its potential biological activities, such as its reported antitumor effects, are yet to be elucidated. In-depth studies involving techniques like isotope labeling, kinetic analysis, and the identification of metabolic products would be essential to understand how this compound interacts with biological systems at a molecular level.

Expanding the Scope of Bioactivity through Rational Design and Scaffold Diversification

The pyrazinone scaffold is a well-established pharmacophore found in numerous bioactive molecules. Preliminary studies have indicated that this compound possesses cytotoxic properties against various cancer cell lines. This provides a strong foundation for future research aimed at expanding its scope of bioactivity.

Rational design and scaffold diversification are key strategies in this endeavor. By systematically modifying the structure of this compound, it may be possible to develop new analogs with improved potency, selectivity, and pharmacokinetic properties. For example, the introduction of various substituents on the phenyl rings could modulate the compound's lipophilicity and electronic properties, potentially leading to enhanced activity against specific cancer cell lines or even new therapeutic applications.

Scaffold hopping, a strategy that involves replacing the central pyrazinone core with other isosteric or bioisosteric rings while retaining the key pharmacophoric features, could also be explored. This could lead to the discovery of entirely new classes of bioactive compounds with novel mechanisms of action. The synthesis and screening of a diverse library of analogs will be crucial for identifying new lead compounds for drug discovery programs.

Modification StrategyPotential Outcome
Substitution on Phenyl Rings Enhanced potency, improved selectivity, modulation of pharmacokinetic properties.
Modification of the N-Methyl Group Exploration of structure-activity relationships, potential for improved binding affinity.
Scaffold Hopping Discovery of novel bioactive scaffolds with different pharmacological profiles.
Conjugation with other Bioactive Moieties Development of hybrid molecules with dual or synergistic activities.

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 1-Methyl-5,6-diphenylpyrazin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis of pyrazinone derivatives typically involves condensation reactions using amino acids or substituted amines as precursors. For example, 1-hydroxypyrazin-2(1H)-ones are synthesized via reactions between amino acids (e.g., glycine, phenylalanine) and 2,3-butanedione in methanol/water under basic conditions (NaOH) . Adjusting pH with HCl and optimizing solvent ratios (e.g., MeOH/H₂O mixtures) can improve solubility and yield. Characterization via NMR and MS is critical to confirm regioselectivity and purity .

Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions and hydrogen bonding in the pyrazinone ring.
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • UV-Vis spectrophotometry : Used in pH-dependent titrations to determine acid-base properties (pKa) and metal-chelation behavior .
    Differential solubility in polar vs. nonpolar solvents may require mixed solvents (e.g., MeOH/H₂O) for accurate measurements .

How can researchers mitigate synthetic challenges such as low solubility or byproduct formation?

  • Solvent optimization : Use mixed solvents (e.g., 80/20 MeOH/H₂O) to enhance solubility of hydrophobic derivatives .
  • Batch titration : For ligands with poor aqueous solubility, titrate in non-aqueous media while monitoring via UV-Vis .
  • Purification : Column chromatography or recrystallization to isolate target compounds from byproducts like unreacted amines or diketones .

Advanced Research Questions

What mechanistic insights explain the Fe³⁺-chelation behavior of this compound, and how does pH affect binding affinity?

The phenol and pyrazinone moieties enable Fe³⁺ coordination. Stability constants (logβ) are determined via spectrophotometric titrations across pH 2–12. For example, ligands with electron-donating groups (e.g., 4-hydroxyphenyl) show higher logβ values due to enhanced electron density at binding sites . Solvent polarity (e.g., MeOH/H₂O) can modulate protonation equilibria, impacting binding kinetics .

How do structural modifications (e.g., substituent position or electronic effects) influence neuroprotective activity in vitro?

Derivatives with antioxidant moieties (e.g., phenol groups) exhibit dual mechanisms: iron chelation and free radical scavenging. In vitro neuroprotection assays (e.g., SH-SY5Y neuronal models) measure viability under oxidative stress. Compounds like 1-hydroxypyrazin-2(1H)-ones with para-hydroxyphenyl substituents show enhanced activity due to improved redox cycling .

What computational methods can predict the reactivity and stability of this compound derivatives?

Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. Reaction path search algorithms, combined with machine learning, predict optimal conditions (e.g., solvent, catalyst) to bypass trial-and-error approaches . Computational docking studies further elucidate interactions with biological targets (e.g., enzymes involved in neurodegeneration) .

How should researchers address contradictions in published data (e.g., conflicting pKa values or synthetic yields)?

  • Cross-validation : Replicate experiments using standardized protocols (e.g., identical solvent systems and titration methods) .
  • Error analysis : Check for experimental artifacts (e.g., missing data in print vs. online sources, as seen in erratum notices) .
  • Meta-analysis : Compare datasets across studies to identify trends (e.g., substituent effects on logβ) .

What experimental designs are suitable for studying the stability of this compound under physiological conditions?

  • pH-dependent stability assays : Incubate compounds in buffers simulating physiological pH (e.g., 7.4) and monitor degradation via HPLC.
  • Thermal analysis : TGA/DSC to assess thermal stability and identify decomposition thresholds.
  • Light exposure studies : UV-Vis monitoring under controlled light to evaluate photodegradation .

Methodological Notes

  • Data interpretation : Use factorial design (e.g., varying pH, temperature, solvent) to isolate variables influencing reactivity or stability .
  • Ethical reporting : Adhere to APA standards for data presentation, ensuring reproducibility through detailed experimental sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.